molecular formula C12H15BrO5 B584526 Methyl 4-bromo-3-(2-methoxyethoxymethoxy)benzoate CAS No. 1415393-66-6

Methyl 4-bromo-3-(2-methoxyethoxymethoxy)benzoate

Cat. No. B584526
CAS RN: 1415393-66-6
M. Wt: 319.151
InChI Key: BQMADSODFKMEPC-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-3-(2-methoxyethoxymethoxy)benzoate” is a chemical compound. It is an ester and an important drug intermediate .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. A study describes the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .


Molecular Structure Analysis

The molecular structure of this compound is complex. The O—CH2—O—CH3 side chain is not in its fully extended conformation; the O—C—O—C torsion angle is 67.3 (3) in the compound .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.10 . It is a solid with a melting point of 92-96 °C .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research where it serves as a biochemical tool. It’s used for studying protein interactions and functions, particularly in the identification and quantification of proteins, and the understanding of their structure and function .

Photoactive Material Synthesis

The compound is integral in the synthesis of photoactive materials . These materials are crucial for developing advanced sensors, drug delivery systems, data storage solutions, and molecular switches. The compound’s ability to undergo photo-induced structural reorganization makes it valuable in this field .

Pharmaceutical Intermediate

It serves as an intermediate in the preparation of α-adrenergic agonists , such as Phenylephrine. This application is significant in the pharmaceutical industry for developing medications that can treat conditions like hypotension and nasal congestion .

Crystallography and Structural Analysis

In crystallography, this compound is used to study and compare crystal structures. It helps in understanding the molecular conformation and interactions within the crystal lattice, which is essential for the design of new materials with desired properties .

Development of Photoswitchable Materials

Researchers are investigating the integration of this compound into photoswitchable materials . These materials can change their physical or chemical properties in response to light, which is useful for creating light-responsive smart materials .

Photomechanical Systems

The compound’s role in photomechanical systems is being explored. These systems can convert photochemical energy into mechanical energy, leading to potential applications in actuators and sensors that operate based on light stimuli .

Advanced Material Design

Lastly, the compound contributes to the design of advanced materials . Its properties are harnessed to create materials with specific functionalities, such as enhanced durability, flexibility, or conductivity, which are important in various technological applications .

Mechanism of Action

The mechanism of action of this compound is related to its photoactive properties. The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Future Directions

The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next generation light responsive smart materials . The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties .

properties

IUPAC Name

methyl 4-bromo-3-(2-methoxyethoxymethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO5/c1-15-5-6-17-8-18-11-7-9(12(14)16-2)3-4-10(11)13/h3-4,7H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMADSODFKMEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOC1=C(C=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-[(2-methoxyethoxy)methoxy]benzoic Acid Methyl Ester

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